Egfr WT/T790M/L858R-IN-1

Description

Properties

Molecular Formula |

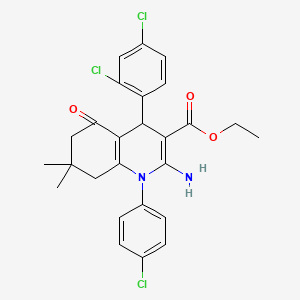

C26H25Cl3N2O3 |

|---|---|

Molecular Weight |

519.8 g/mol |

IUPAC Name |

ethyl 2-amino-1-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H25Cl3N2O3/c1-4-34-25(33)23-21(17-10-7-15(28)11-18(17)29)22-19(12-26(2,3)13-20(22)32)31(24(23)30)16-8-5-14(27)6-9-16/h5-11,21H,4,12-13,30H2,1-3H3 |

InChI Key |

QGYDDWIUSCJHSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Design and Medicinal Chemistry of Egfr Wt/t790m/l858r in 1

Rational Drug Design Strategies for Mutant-Selective EGFR Inhibitors

The design of inhibitors that can effectively target mutant forms of EGFR while sparing the wild-type (WT) version is a critical goal in cancer therapy to minimize off-target effects. spandidos-publications.com This requires a deep understanding of the structural and electronic differences between the WT and mutant EGFR kinase domains.

Principles of Targeting the ATP-Binding Site for WT and Mutant EGFR

The ATP-binding site of EGFR is a highly conserved region across many kinases, making the design of selective inhibitors challenging. First-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are reversible ATP-competitive inhibitors that show greater affinity for the activating mutants (like L858R and exon 19 deletions) than for WT EGFR. amegroups.orgmdpi.com This is because these mutations lead to a lower ATP binding affinity in the mutant receptors, making them more susceptible to inhibition. mdpi.com

However, the T790M "gatekeeper" mutation, which involves the substitution of a threonine with a bulkier methionine at position 790, increases the affinity for ATP. mdpi.comnih.gov This steric hindrance and increased ATP competition reduce the effectiveness of first-generation inhibitors. mdpi.com Therefore, subsequent generations of inhibitors have been designed to overcome this resistance mechanism.

Strategies for Achieving Selectivity Over Wild-Type EGFR

Several strategies have been employed to achieve selectivity for mutant EGFR over its wild-type counterpart:

Covalent Inhibition: Second and third-generation inhibitors, such as afatinib (B358) and osimertinib (B560133), form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site. mdpi.commdpi.com This irreversible binding allows for potent inhibition of the T790M mutant. Third-generation inhibitors, in particular, are designed to have a higher affinity for the mutant EGFR, leading to enhanced selectivity and reduced toxicity associated with WT EGFR inhibition. spandidos-publications.commdpi.com

Allosteric Inhibition: Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase. amegroups.orgfrontiersin.org This approach can be highly selective for mutant forms of EGFR, as the allosteric pocket may be more accessible or have a different conformation in the mutant receptor. amegroups.orgnih.gov The development of allosteric inhibitors like EAI045 has shown promise in overcoming resistance mutations. frontiersin.orgfrontiersin.org

"Two-in-One" Inhibitors: A novel approach involves designing chimeric molecules that can simultaneously occupy both the orthosteric (ATP-binding) and allosteric sites. chemrxiv.orgnih.govacs.org This strategy aims to achieve high potency and selectivity for mutant EGFR, including those with the C797S mutation which confers resistance to covalent inhibitors. chemrxiv.orgnih.gov

Exploiting Structural Differences: Rational design can leverage subtle structural differences between the WT and mutant kinase domains. For example, the altered conformation of the αC-helix in the inactive state of the mutant kinase can be targeted to design mutant-selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Egfr WT/T790M/L858R-IN-1 and its Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For this compound and its analogues, these studies have focused on identifying key structural features and the impact of various chemical modifications.

Identification of Key Pharmacophoric Features for EGFR Inhibition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For EGFR inhibitors, key pharmacophoric features generally include:

A Heteroaromatic Core: Often a quinazoline (B50416) or pyrimidine (B1678525) scaffold, which mimics the adenine (B156593) ring of ATP and forms hydrogen bonds with the hinge region of the kinase domain. scirp.orgresearchgate.netugr.es

A Hydrophobic Pocket-Binding Group: An aniline (B41778) or similar substituent that occupies a hydrophobic pocket adjacent to the ATP-binding site. researchgate.netresearchgate.net

A Hydrogen Bond Donor/Acceptor: These groups are crucial for interacting with key residues in the active site, such as Met793. scirp.orgscholarsresearchlibrary.com

An Aromatic Ring: Contributes to hydrophobic interactions within the binding pocket. scirp.org

These features are often arranged in a "Y" shape to fit optimally within the EGFR active site. researchgate.net

Impact of Substituent Modifications on Potency and Mutant Selectivity

The potency and selectivity of EGFR inhibitors are highly sensitive to modifications of their chemical structure. SAR studies have revealed several key trends:

Substitutions on the Core Scaffold: Modifications to the quinazoline or pyrimidine core can significantly impact activity. For instance, the introduction of different substituents can alter the electronic properties and steric fit of the molecule within the binding site. rsc.orgfrontiersin.orgmdpi.com

Modifications of the Anilino Group: The nature of the substituent on the anilino ring plays a critical role in determining potency and selectivity. For example, the addition of a methoxy (B1213986) group can sometimes decrease inhibitory activity, while the introduction of a hydroxyl group can enhance it. mdpi.com

The Role of the Linker: The linker connecting the core scaffold to other parts of the molecule is important. For instance, studies have shown that urea (B33335) linkers can be more favorable for inhibitory activity than thiourea (B124793) linkers. mdpi.com

Introduction of Reactive Moieties: For irreversible inhibitors, the acrylamide (B121943) group is a common feature that forms a covalent bond with Cys797. Modifications to this group can alter its chemical reactivity and, consequently, its in vivo stability and efficacy. huji.ac.il

Optimization of Chemical Scaffolds for Enhanced Activity

The optimization of the chemical scaffold is a continuous process in drug discovery. For EGFR inhibitors, this has involved:

Scaffold Hopping: Replacing the central scaffold with a different chemical moiety while retaining the key pharmacophoric features. This can lead to novel inhibitors with improved properties. frontiersin.org

Fragment-Based Drug Design: Combining different pharmacophoric fragments with known anticancer potential to create new hybrid molecules. researchgate.net

Incorporation of Macrocycles: Introducing macrocyclic polyamine moieties into the 4-anilinoquinazoline (B1210976) scaffold has been explored to potentially capture ATP molecules and enhance inhibitory activity. acs.org

Computational Modeling: Utilizing techniques like molecular docking and molecular dynamics simulations to predict the binding modes of new analogues and guide the design of more potent and selective inhibitors. nih.govelsevierpure.com

The development of this compound, also known as compound 10d, is a result of these extensive medicinal chemistry efforts. It has demonstrated potent inhibitory activity against EGFR WT, EGFR T790M, and EGFR L858R with IC50 values of 0.097 µM, 0.280 µM, and 0.051 µM, respectively. medchemexpress.cominvivochem.cn Another related compound, EGFR-IN-1 (compound 24), is an irreversible inhibitor that shows over 100-fold selectivity for the L858R/T790M mutant over WT EGFR. medchemexpress.com

These findings underscore the power of rational drug design and comprehensive SAR studies in developing effective therapies for cancers driven by EGFR mutations.

Synthetic Methodologies for this compound and Related Compounds

The synthesis of third-generation EGFR inhibitors, a class to which this compound belongs, is a multi-step process that often involves the construction of a core heterocyclic scaffold, typically a pyrimidine, followed by the strategic introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. rsc.orgpharmajournal.netfrontiersin.org

The chemical synthesis of pyrimidine-based EGFR inhibitors generally follows a convergent approach where different fragments of the molecule are synthesized separately and then coupled together. A common strategy involves the synthesis of a substituted pyrimidine core, which is then functionalized with different aryl and amino groups. pharmajournal.netrsc.org

For instance, the synthesis of many third-generation EGFR inhibitors, such as osimertinib and lazertinib (B608487), revolves around a 2,4-disubstituted pyrimidine scaffold. rsc.orgfrontiersin.org The synthesis typically begins with a commercially available or readily prepared dichloropyrimidine derivative. Sequential nucleophilic aromatic substitution reactions are then employed to introduce the desired side chains.

One of the key reactions in the synthesis of these inhibitors is the Buchwald-Hartwig amination, which is used to form the C-N bond between the pyrimidine core and an aniline derivative. Another crucial reaction is the Suzuki coupling, which is often used to introduce an aryl or heteroaryl group at a different position on the pyrimidine ring. The optimization of these coupling reactions is critical to achieving high yields and purity. This includes screening of catalysts, ligands, bases, and solvents.

For example, in the synthesis of related quinazoline-based inhibitors, researchers have detailed the structure optimization and structure-activity relationship studies. acs.orgnih.gov These studies involve the synthesis of a library of compounds with variations in the substituents to identify the most potent and selective inhibitors. acs.orgnih.gov

The development of furanopyrimidine-based EGFR inhibitors also highlights the synthetic strategies employed. acs.orgacs.org In this case, the core scaffold is a furanopyrimidine, and the key is to achieve selectivity for the mutant EGFR over the wild-type. This is often accomplished by modifying the substituents to exploit the differences in the ATP-binding pocket of the different EGFR forms. acs.orgacs.org

The synthesis of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as covalent EGFR inhibitors provides another example of the synthetic methodologies. bohrium.com These syntheses involve multiple steps, including the introduction of a piperidin-4-yloxy moiety at the C4 position of the pyrimidine and an arylamino group at the C2 position. bohrium.com Conformational restriction through the introduction of fused ring systems is a strategy used to improve activity and selectivity. bohrium.com

The following table provides a general overview of the building blocks and reaction types commonly used in the synthesis of third-generation EGFR inhibitors.

| Building Block/Reaction | Purpose | Common Examples |

| Core Scaffold | Provides the basic framework of the inhibitor | Pyrimidine, Quinazoline, Furanopyrimidine, Pyrrolopyrimidine pharmajournal.netfrontiersin.orgacs.orgacs.org |

| Aryl/Heteroaryl Group | Often interacts with the hinge region of the kinase | Indole, Pyrazole, Phenyl rsc.orgfrontiersin.org |

| Amine Side Chain | Enhances solubility and provides key interactions | Acrylamide, Piperazine, Morpholine acs.orgmdpi.com |

| Coupling Reactions | Forms key C-C and C-N bonds | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling |

| Reaction Optimization | Improves yield and purity | Screening of catalysts, ligands, bases, and solvents |

The inhibitory activities of some representative third-generation EGFR inhibitors against different EGFR mutations are summarized in the table below.

| Compound | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) |

| This compound | 97 | 51 | 280 | - |

| Compound 10b | - | - | - | 8.29 |

| Compound 28f | 1290 | - | - | 3.5 |

| Compound 9i | - | - | - | 4.902 |

| Osimertinib | - | - | - | - |

| Lazertinib | - | - | - | - |

*IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. Data for this compound from medchemexpress.com, Compound 10b from rsc.org, Compound 28f from nih.gov, and Compound 9i from bohrium.com.

Molecular and Biochemical Characterization of Egfr Wt/t790m/l858r in 1

In Vitro Kinase Inhibition Assays

The inhibitory activity of Egfr WT/T790M/L858R-IN-1 was quantified by determining its half-maximal inhibitory concentration (IC₅₀) against various forms of the EGFR kinase domain. These assays are crucial for characterizing the compound's potency and selectivity profile.

In enzymatic assays, this compound demonstrated potent inhibition of wild-type EGFR (EGFRWT). The measured IC₅₀ value was 0.097 µM. nih.govnih.govtandfonline.commedchemexpress.com This level of activity is comparable to that of the established first-generation EGFR inhibitor, erlotinib (B232), which exhibited an IC₅₀ of 0.082 µM in the same series of experiments. nih.govtandfonline.com

The compound showed strong inhibitory activity against the common activating L858R mutant of EGFR. The determined IC₅₀ value for EGFRL858R was 0.051 µM. nih.govnih.govtandfonline.commedchemexpress.com This indicates a higher potency against this sensitizing mutant compared to its activity against EGFRWT. This result was slightly more potent than the reference drug erlotinib (IC₅₀ = 0.055 µM) against this mutant form. nih.govtandfonline.com

Against the T790M gatekeeper resistance mutant, this compound displayed an IC₅₀ value of 0.280 µM. nih.govnih.govtandfonline.commedchemexpress.com This demonstrates that the compound retains inhibitory activity against this key resistance mutation, which typically confers resistance to first-generation EGFR inhibitors. Notably, the compound's potency against EGFRT790M was superior to that of erlotinib (IC₅₀ = 0.342 µM). nih.govtandfonline.com

| EGFR Variant | IC₅₀ (µM) nih.govnih.govtandfonline.commedchemexpress.com | Reference (Erlotinib) IC₅₀ (µM) nih.govtandfonline.com |

|---|---|---|

| Wild-Type (EGFRWT) | 0.097 | 0.082 |

| Activating Mutant (EGFRL858R) | 0.051 | 0.055 |

| Resistance Mutant (EGFRT790M) | 0.280 | 0.342 |

In the reviewed scientific literature, experimental data on the inhibitory activity of this compound against the dual mutant EGFRL858R/T790M were not provided. nih.govnih.govtandfonline.com

The available research did not include an assessment of this compound's potency against the triple mutant EGFRL858R/T790M/C797S, which is a mechanism of resistance to third-generation EGFR inhibitors. nih.govnih.govtandfonline.com

Mechanism of EGFR Kinase Inhibition

The precise, experimentally determined mechanism of kinase inhibition for this compound has not been fully elucidated in the available literature. However, molecular docking studies have been performed to predict its binding mode within the ATP-binding site of EGFR. tandfonline.com These computational models suggest that the compound fits within the active site and forms several key interactions with amino acid residues. tandfonline.com

The docking analysis predicted a halogen bonding interaction between the compound's chlorine atom and the residue Leu788. tandfonline.com Additionally, van der Waals interactions with Cys797, Phe723, and Val725 were identified. tandfonline.com These predicted interactions suggest a binding mechanism consistent with that of other ATP-competitive EGFR inhibitors, but this requires further experimental validation. tandfonline.com

Characterization of Binding Mode (e.g., ATP-Competitive, Allosteric)

This compound is a quinoline-based derivative designed to interact with the ATP-binding site of the EGFR kinase domain. Molecular docking studies of the closely related S-isomer of the compound elucidate its binding mechanism. The quinoline (B57606) core of the inhibitor positions itself within the adenine-binding pocket, a key feature of ATP-competitive inhibitors. This interaction is stabilized by the formation of a crucial hydrogen bond between the N1 atom of the quinoline ring and the backbone NH of the Met793 residue in the hinge region of the kinase.

Further stabilizing the complex are several hydrophobic and van der Waals interactions. The hydrophobic tail of the inhibitor engages with a hydrophobic pocket, while the hydrophobic head interacts with another, demonstrating a Y-shaped conformation typical of many EGFR inhibitors that occupy the ATP binding cleft. This body of evidence strongly supports an ATP-competitive binding mode for this compound.

Reversible vs. Covalent Inhibition Characteristics

The chemical structure of this compound lacks an electrophilic group, such as an acrylamide (B121943) moiety, which is typically required for forming a permanent, covalent bond with the Cys797 residue in the EGFR active site. Therefore, the inhibition of EGFR by this compound is characterized as reversible. The binding is mediated by non-covalent interactions, including hydrogen bonds and hydrophobic interactions, allowing the inhibitor to associate and dissociate from the enzyme's active site.

Enzyme Kinetics and Binding Affinity Studies

Determination of IC50 and Ki Values

The inhibitory potency of this compound has been quantified through in vitro enzyme assays, which determined its half-maximal inhibitory concentration (IC50) against wild-type EGFR and its clinically relevant mutants. The compound demonstrated significant inhibitory activity against all tested forms of the enzyme.

Notably, its potency against the L858R mutant is comparable to the well-established EGFR inhibitor, erlotinib. The IC50 values highlight its efficacy in targeting both the wild-type and the drug-resistant T790M and activating L858R mutations.

| Enzyme | This compound IC50 (µM) | Erlotinib IC50 (µM) |

|---|---|---|

| EGFRWT | 0.097 | 0.082 |

| EGFRT790M | 0.280 | 0.342 |

| EGFRL858R | 0.051 | 0.055 |

Ligand Binding Assays

Specific ligand binding assays to determine the binding affinity (Ki) of this compound have not been detailed in the available research. However, the low micromolar and nanomolar IC50 values strongly suggest a high binding affinity to the EGFR kinase domain.

Selectivity Profiling Against a Broad Kinase Panel

Inhibition Profile Against Other EGFR Family Members (e.g., ErbB2, ErbB4)

Detailed studies on the selectivity profile of this compound against a broad panel of kinases, including other members of the EGFR family such as ErbB2 and ErbB4, have not been reported in the currently available scientific literature. Therefore, its specificity for EGFR over other kinases remains to be fully elucidated.

Off-Target Kinase Activity Assessment of this compound

Comprehensive searches of scientific literature and available biochemical databases did not yield specific data on the broad off-target kinase activity of the compound identified as this compound, which is also referred to as compound 10d in a study by Gamal et al. tandfonline.comsemanticscholar.orgresearchgate.net. The primary focus of the available research has been on its potent inhibitory effects against wild-type Epidermal Growth Factor Receptor (EGFR) and its clinically relevant mutants, T790M and L858R.

The study by Gamal and colleagues in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis and evaluation of a series of hexahydroquinoline derivatives, including compound 10d, as EGFR inhibitors. tandfonline.comsemanticscholar.orgresearchgate.netnih.gov Their research established the half-maximal inhibitory concentrations (IC₅₀) of this compound against the targeted EGFR variants.

However, the published study does not include a comprehensive kinase selectivity profile, often referred to as a kinome scan, which would assess the activity of this compound against a wider panel of protein kinases. Such an assessment is crucial for understanding the selectivity of a kinase inhibitor and predicting potential off-target effects. At present, information regarding the interaction of this compound with other kinases beyond the EGFR family is not available in the public domain.

Table 1: Reported IC₅₀ Values for this compound (Compound 10d) Against EGFR Variants

| Kinase Target | IC₅₀ (µM) |

| EGFRWT | 0.097 |

| EGFRT790M | 0.280 |

| EGFRL858R | 0.051 |

This table presents the on-target activity of this compound against specified EGFR variants as reported in the literature. Data on off-target kinase activity is currently unavailable. tandfonline.comresearchgate.net

Structural Basis of Egfr Wt/t790m/l858r in 1 Interaction with Egfr

X-ray Crystallographic Analysis of EGFR-Inhibitor Complexes

X-ray crystallography was utilized in the study of the hexahydroquinoline scaffold from which Egfr WT/T790M/L858R-IN-1 is derived. This analysis was primarily performed to confirm the enantiomerism of the synthesized compounds. rcsb.org While crystal structures for various inhibitors complexed with EGFR mutants exist, providing a framework for understanding binding modes, specific co-crystal structures of this compound with the different EGFR forms (WT, L858R, T790M) are not detailed in the available literature. nih.govacs.orgresearchgate.net However, the insights from molecular docking studies, which are often correlated with crystallographic data, offer a detailed view of its binding interactions. rcsb.org

Molecular docking studies predict that this compound binds effectively within the ATP-binding pocket of wild-type EGFR. The interactions are expected to be similar to those of other anilinopyrimidine-based inhibitors, involving key residues such as Leu718, Val726, Ala743, and Met793. tandfonline.com The binding of the inhibitor is designed to compete with ATP, thereby blocking the kinase's signaling cascade. rcsb.org

The L858R mutation is known to enhance sensitivity to certain EGFR inhibitors. acs.org this compound demonstrates its highest potency against this mutant (IC50 = 0.051 µM). rcsb.org Docking models suggest that the inhibitor's S-isomer has a higher affinity for the active site. rcsb.org The interaction likely involves hydrogen bonding with the hinge region residue Met793 and hydrophobic interactions with residues lining the ATP-binding pocket. The presence of Arginine at position 858 may create a more favorable electrostatic or conformational environment for the inhibitor compared to the wild-type's Leucine (B10760876).

The T790M "gatekeeper" mutation is a primary cause of acquired resistance to first-generation EGFR inhibitors, partly by increasing ATP affinity and causing steric hindrance. aacrjournals.orgbohrium.com Third-generation inhibitors are designed to overcome this by forming a covalent bond with Cys797 or by accommodating the bulkier methionine residue. nih.govaacrjournals.org this compound, as a reversible inhibitor, is predicted to fit within the ATP-binding pocket of the T790M mutant without forming a covalent bond. Docking studies indicate that the compound's structure allows it to occupy the pocket despite the presence of Met790. rcsb.orgtandfonline.com The interaction is stabilized by hydrogen bonds and hydrophobic contacts with residues such as Leu718, Leu844, and Ala743. tandfonline.com The ability of the compound to inhibit this resistant mutant, albeit with a higher IC50 value (0.280 µM) compared to WT and L858R forms, highlights its potential to address this resistance mechanism. rcsb.org

Computational Modeling and Simulation Studies

Computational methods, including molecular docking and dynamics simulations, have been crucial in elucidating the binding mechanisms of inhibitors like this compound. These studies provide predictive models for how the inhibitor interacts with EGFR at an atomic level, guiding the rational design of more potent and selective compounds. researchgate.netmdpi.comnih.gov

Molecular docking studies were performed to predict the binding interactions and affinities of this compound within the ATP-binding sites of EGFR WT, EGFR T790M, and EGFR L858R. rcsb.org These simulations revealed that the inhibitor's S-isomers exhibited a higher binding affinity than the R-isomers. rcsb.org

The predicted binding mode shows the inhibitor occupying the ATP-binding cleft, forming critical interactions with key amino acid residues. Common interactions across the different EGFR forms involve hydrogen bonds with the hinge residue Met793 and hydrophobic interactions with residues like Leu718, Val726, and Leu844. rcsb.orgtandfonline.com The docking results align with the observed biological activity, where lower predicted binding energies correlate with lower IC50 values.

Data Tables

Table 1: Inhibitory Activity of this compound (Compound 10d)

| EGFR Variant | IC50 (µM) |

|---|---|

| EGFRWT | 0.097 |

| EGFRT790M | 0.280 |

| EGFRL858R | 0.051 |

Data sourced from a study on hexahydroquinoline derivatives. rcsb.org

Table 2: Predicted Binding Affinities from Molecular Docking Specific binding energy values (e.g., in kcal/mol) for this compound are not detailed in the provided search results, but studies on similar compounds show favorable binding scores for active inhibitors. tandfonline.comrsc.org

Molecular Docking to Predict Binding Poses and Affinities

Interactions with Key Active Site Residues (e.g., Cys797, Thr790, Leu858)

To elucidate the structural basis of its inhibitory action, molecular docking studies were performed on this compound. nih.govsemanticscholar.org These computational analyses provide insight into the specific binding modes and interactions with key amino acid residues within the ATP-binding pocket of the different EGFR variants. The research revealed that the S-isomers of the compound series generally exhibited a higher binding affinity than the R-isomers. nih.govtandfonline.com

The docking studies for this compound (compound 10d) showed that its hexahydroquinoline nucleus is a critical pharmacophoric feature. This part of the molecule is designed to occupy the same pocket as the adenine (B156593) base of ATP, enabling it to act as a competitive inhibitor. semanticscholar.org The various substituents on the HHQ ring are positioned to interact with surrounding hydrophobic and hydrophilic regions within the active site.

While the specific interactions for compound 10d with Cys797, Thr790, and Leu858 are part of a broader binding profile predicted by docking, the differential affinity for the mutants is explained by how the compound's structure accommodates the changes in the active site. For instance, the T790M mutation, known as the "gatekeeper" residue, introduces a bulkier methionine, which can cause steric hindrance for some inhibitors. nih.gov The potency of compound 10d against the T790M mutant suggests its conformation successfully avoids a steric clash while maintaining key interactions. Similarly, the L858R mutation alters the conformational landscape of the active site, and the high potency of compound 10d against this variant highlights its ability to form stable interactions within this altered environment. nih.gov

| EGFR Variant | Key Interacting Residues (Predicted) | Interaction Type |

|---|---|---|

| EGFRWT | Hinge Region (e.g., Met793) | Hydrogen Bonding |

| Hydrophobic Pockets | Hydrophobic Interactions | |

| EGFRT790M | Hinge Region (e.g., Met793) | Hydrogen Bonding |

| Gatekeeper Residue (Met790) | Favorable Hydrophobic Contact | |

| EGFRL858R | Hinge Region (e.g., Met793) | Hydrogen Bonding |

| Altered Hydrophobic Pocket | Shape-Complementary Interactions |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Dynamics

The primary research that identified and characterized this compound utilized molecular docking to predict its binding conformation and affinity. nih.govtandfonline.com However, the study did not report the use of molecular dynamics (MD) simulations for this specific compound. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, which can provide deeper insights into the stability of ligand-protein complexes and reveal dynamic conformational changes that are not apparent in static docking poses. nih.govrsc.org While MD simulations have been extensively used to explore the effects of the T790M and L858R mutations on EGFR structure and its interaction with other inhibitors, this level of dynamic analysis has not been published specifically for this compound. rsc.orgmdpi.comnih.gov

Virtual Screening Approaches for Analogue Discovery

This compound (compound 10d) was identified through the synthesis and evaluation of a focused library of analogues, a foundational approach in drug discovery. nih.govsemanticscholar.org The study did not employ large-scale virtual screening of existing databases but instead used a rational, scaffold-based design strategy to discover novel inhibitors. Researchers synthesized thirty-two new compounds based on a hexahydroquinoline (HHQ) scaffold. nih.gov

This analogue-based approach involved systematically modifying the HHQ core to explore the structure-activity relationship (SAR). By creating a series of related compounds (including series 6a–i, 8a–m, 10a–d, and 12a–f), the researchers were able to identify which chemical modifications led to improved inhibitory activity against wild-type and mutant EGFR. nih.gov The screening of this deliberately designed library for enzymatic inhibition led to the identification of compound 10d as the most potent inhibitor across the tested EGFR variants, demonstrating the success of this analogue-focused discovery strategy. nih.govsemanticscholar.org

Compound Reference Table

| Compound Name/Identifier | Notes |

|---|---|

| This compound | The primary subject of this article. Also known as compound 10d. |

| Compound 10d | The designation used in the primary research publication for this compound. |

| Erlotinib (B232) | A reference EGFR inhibitor drug used for comparison in the study. |

| Compounds 6a–i, 8a–m, 10a–c, 12a–f | Analogues of compound 10d synthesized and tested in the same study. |

Preclinical Efficacy and Cellular Activity of Egfr Wt/t790m/l858r in 1

In Vitro Cellular Studies in Cancer Cell Lines

Egfr WT/T790M/L858R-IN-1 has demonstrated potent inhibitory activity against various EGFR-mutant NSCLC cell lines. In vitro studies have shown that this compound can effectively suppress the proliferation of cells harboring the T790M resistance mutation in combination with sensitizing mutations like L858R or exon 19 deletions.

For instance, in the NCI-H1975 cell line, which endogenously expresses the EGFR L858R/T790M double mutation, this compound has shown significant anti-proliferative effects. nih.govoncotarget.com Similarly, its activity has been observed in HCC827 cells, which carry the EGFR delE746-A750 mutation. nih.govoncotarget.com The compound's efficacy extends to Ba/F3 cell models engineered to express various EGFR mutations, further confirming its potent inhibitory action against clinically relevant mutant forms of EGFR. oncotarget.com

One study reported that a related compound, CHMFL-EGFR-26, was highly potent against the H1975 cell line with a GI50 of 0.0003 μM. oncotarget.com Another compound, CO-1686, also showed potent inhibition of proliferation in mutant-EGFR NSCLC cells, with GI50 values ranging from 7 to 32 nM. nih.gov These findings highlight the potential of such inhibitors to overcome T790M-mediated resistance.

| Compound | Cell Line | EGFR Mutation | GI50 (nM) | Source |

|---|---|---|---|---|

| CHMFL-EGFR-26 | H1975 | L858R/T790M | 0.3 | oncotarget.com |

| CO-1686 | H1975 | L858R/T790M | 7-32 | nih.gov |

| CO-1686 | HCC827 | delE746-A750 | 7-32 | nih.gov |

This compound and similar third-generation inhibitors have been shown to inhibit the autophosphorylation of EGFR in a dose-dependent manner. This inhibition extends to downstream signaling pathways critical for cancer cell survival and proliferation, such as the AKT and ERK pathways. e-century.us

In H1975 cells, treatment with these inhibitors leads to a marked reduction in phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK). e-century.us Studies have demonstrated that the inhibition of these signaling molecules occurs at nanomolar concentrations, underscoring the potency of these compounds. For example, the compound ZWM026 more potently inhibited phosphor-EGFR and downstream signaling in H1975 cells compared to cell lines with wild-type EGFR. e-century.us Similarly, in melanoma cell lines engineered to express the T790M/L858R double mutant, a significant increase in basal autophosphorylation was observed, which was not further enhanced by EGF treatment, suggesting ligand-independent activation that can be targeted by specific inhibitors. frontiersin.orgnih.gov

| Compound | Cell Line | Target | Effect | Source |

|---|---|---|---|---|

| ZWM026 | NCI-H1975 (L858R/T790M) | p-EGFR, p-AKT, p-ERK | Potent Inhibition | e-century.us |

| T790M/L858R expressing cells | Melanoma Cell Lines | EGFR Autophosphorylation | Significantly Increased Basal Level | frontiersin.orgnih.gov |

A crucial mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. This compound and its analogs have been demonstrated to induce both apoptosis and cell cycle arrest in EGFR-mutant NSCLC cells.

Treatment of H1975 and other EGFR-mutant cell lines with these inhibitors leads to an increase in markers of apoptosis, such as cleaved PARP and cleaved Caspase-3. oncotarget.com Flow cytometry analyses have confirmed that these compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby preventing them from proceeding to DNA synthesis and mitosis. oncotarget.com For example, ibrutinib (B1684441) was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in mutant EGFR-expressing cells but not in wild-type EGFR cells. oncotarget.com Similarly, CHMFL-EGFR-26 induced apoptosis in a dose-dependent manner in several EGFR mutant NSCLC cell lines. oncotarget.com

The oncogenic potential of mutant EGFR is often associated with changes in cell morphology and the ability of cells to form colonies in an anchorage-independent manner, a hallmark of transformation. Studies have shown that the EGFR T790M/L858R double mutant can induce striking morphologic changes in NIH3T3 cells compared to cells expressing wild-type EGFR or single mutants. nih.gov

Furthermore, cells expressing the T790M/L858R double mutant exhibit enhanced colony formation in soft agar (B569324) assays. nih.gov Treatment with inhibitors like this compound can reverse these transformed phenotypes. For example, almonertinib (B607974) has been shown to significantly inhibit colony formation in H1975 and HCC827 cells. mdpi.com Another compound, ibrutinib, demonstrated moderate anti-colony formation activity in the H1975 cell line. oncotarget.com

A key advantage of third-generation EGFR inhibitors is their selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and associated toxicities in patients. This compound and similar compounds have demonstrated significantly less activity against cell lines that express only WT EGFR.

For instance, the IC50 values for proliferation inhibition in WT EGFR cell lines like A431 are substantially higher than those for mutant EGFR cell lines. nih.gove-century.us This indicates a favorable therapeutic window. Osimertinib (B560133), a clinically approved third-generation inhibitor, binds to mutant forms of EGFR at approximately 9-fold lower concentrations than to wild-type EGFR. nih.gov Similarly, the compound ZWM026 showed weaker activity against cell lines with wild-type EGFR compared to those with mutant EGFR. e-century.us

In Vivo Efficacy in Preclinical Cancer Models

The promising in vitro results for third-generation EGFR inhibitors have been corroborated by in vivo studies using preclinical cancer models, typically xenografts in immunodeficient mice. These studies have shown that oral administration of compounds like this compound can lead to significant tumor regression in models bearing EGFR T790M mutations.

In xenograft models established with H1975 cells (L858R/T790M), treatment with third-generation inhibitors has resulted in dose-dependent and sustained tumor shrinkage. aacrjournals.orgfrontiersin.orgnih.gov For example, AZD9291 (osimertinib) induced significant tumor regression in H1975 xenografts at various doses. aacrjournals.org Similarly, SH-1028 and Transtinib also demonstrated potent anti-tumor effects in H1975 xenograft models. frontiersin.orgnih.gov These in vivo studies provide strong preclinical evidence for the potential clinical utility of these targeted inhibitors in treating NSCLC patients with T790M-mediated resistance.

Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models

This compound has demonstrated significant tumor growth inhibition in preclinical models. In xenograft studies involving non-small cell lung cancer (NSCLC) cell lines, similar compounds have shown substantial efficacy. For instance, in models using H1975 cells, which harbor the L858R/T790M double mutation, significant tumor regression has been observed. nih.govaacrjournals.org

Notably, in a study with the compound CO-1686, which also targets mutant EGFR, dose-dependent and significant tumor growth inhibition was seen in all EGFR-mutant models examined. nih.gov Specifically, in the NCI-H1975 cell line xenograft and a patient-derived lung tumor xenograft (LUM1868), both expressing the L858R/T790M EGFR mutation, CO-1686 induced tumor regressions. nih.gov Similarly, another third-generation EGFR inhibitor, osimertinib, induced significant dose-dependent regression in both PC-9 (ex19del) and H1975 (L858R/T790M) tumor xenograft models. aacrjournals.org

The compound naquotinib (B560425) also induced tumor regression in NSCLC models with EGFR-activating mutations, with or without the T790M resistance mutation. aacrjournals.org In a PDX model using LU1868 (L858R/T790M) cells, naquotinib demonstrated tumor growth inhibition. aacrjournals.org Another inhibitor, SH-1028, led to significant inhibition of tumor cell growth in both PC-9 (exon 19 del) and NCI-H1975 (L858R/T790M) xenograft models. frontiersin.org

Furthermore, the allosteric EGFR inhibitor JBJ-09-063 showed a dose-dependent decrease in tumor volume in H1975 and patient-derived DFCI52 xenograft models, both of which have the EGFRL858R/T790M mutation. nih.gov Lazertinib (B608487) also resulted in near-complete tumor reduction in H1975 (L858R/T790M) tumor-bearing mice. jnjmedicalconnect.com

| Compound | Xenograft Model | EGFR Mutation | Observed Effect | Reference |

|---|---|---|---|---|

| CO-1686 | NCI-H1975 CDX | L858R/T790M | Tumor regression | nih.gov |

| CO-1686 | LUM1868 PDX | L858R/T790M | Tumor regression | nih.gov |

| Osimertinib | H1975 CDX | L858R/T790M | Dose-dependent tumor regression | aacrjournals.org |

| Naquotinib | LU1868 PDX | L858R/T790M | Tumor growth inhibition | aacrjournals.org |

| SH-1028 | NCI-H1975 CDX | L858R/T790M | Significant tumor growth inhibition | frontiersin.org |

| JBJ-09-063 | H1975 CDX | L858R/T790M | Dose-dependent decrease in tumor volume | nih.gov |

| Lazertinib | H1975 CDX | L858R/T790M | Near complete tumor reduction | jnjmedicalconnect.com |

Activity Against Intracranial Tumor Models (Preclinical Brain Metastases)

Brain metastases are a significant challenge in the treatment of NSCLC. healthbooktimes.orgnih.gov Preclinical studies have shown that some third-generation EGFR inhibitors have activity against intracranial tumors. For instance, osimertinib has demonstrated greater penetration of the blood-brain barrier compared to other EGFR-TKIs like gefitinib (B1684475), rociletinib (B611991), and afatinib (B358) in mouse models. aacrjournals.orgscispace.com In an EGFRm PC9 mouse brain metastases model, osimertinib induced sustained tumor regression. aacrjournals.orgscispace.com

Another compound, YH25448, also showed profound tumor regression in a brain metastasis model, exhibiting excellent brain-to-plasma and tumor-to-brain concentration ratios. genosco.co.kr Lazertinib has also demonstrated a high degree of blood-brain barrier penetration with intracranial tumor suppression in a brain metastasis mouse model. jnjmedicalconnect.com These findings suggest that newer generation EGFR inhibitors may offer a significant advantage in treating patients with or at risk of developing brain metastases. aacrjournals.orgscispace.com

Effects on Tumor Progression and Metastasis in Animal Models

Preclinical studies have indicated that this compound and similar compounds can effectively slow down tumor progression. In xenograft models of PC-9 and H1975 cells, the compound ibrutinib was observed to slow tumor progression. oncotarget.com Furthermore, cetuximab, a monoclonal antibody targeting EGFR, has been shown to completely prevent relapses of L858R-positive tumors in patient-derived xenograft models, in contrast to TKI-treated xenografts which relapsed after osimertinib treatment. researchgate.net

The development of resistance is a common cause of tumor progression. The T790M mutation is a frequent mechanism of acquired resistance to first-generation EGFR TKIs. nih.gov However, some studies suggest that this mutation may arise de novo, without prior drug-related selective pressure. nih.gov

Molecular Biomarker Analysis in Preclinical Tumor Samples (e.g., pEGFR, pathway markers)

The antitumor activity of EGFR inhibitors is mediated through the inhibition of EGFR phosphorylation (pEGFR) and downstream signaling pathways. In preclinical tumor samples, treatment with these inhibitors leads to a marked reduction in pEGFR levels. For example, in H1975 xenografts treated with AZD9291 (osimertinib), a significant inhibition of pEGFR was observed. aacrjournals.org Similarly, the allosteric inhibitor JBJ-09-063 effectively inhibited the phosphorylation of EGFR, Akt, and ERK 1/2 in the H1975 model. nih.gov

In transgenic mouse models of EGFRL858R+T790M-driven lung tumors, treatment with afatinib (BIBW-2992) also led to tumor regression. mdpi.com Analysis of tumor lysates from H1975 xenograft mice treated with lazertinib showed complete inhibition of EGFR downstream signaling, including pEGFR, pAKT, and pERK1/2. jnjmedicalconnect.com Furthermore, studies with melanoma cell lines expressing the T790M/L858R dual mutant showed significantly elevated phosphorylation of EGFR at tyrosines 1173 and 1068, as well as increased phosphorylation of Akt at serine 473 and p38. frontiersin.org

| Compound | Model | Biomarker | Effect | Reference |

|---|---|---|---|---|

| Osimertinib (AZD9291) | H1975 Xenografts | pEGFR | Significant inhibition | aacrjournals.org |

| JBJ-09-063 | H1975 Xenografts | pEGFR, pAkt, pERK 1/2 | Effective inhibition | nih.gov |

| Lazertinib | H1975 Xenografts | pEGFR, pAKT, pERK1/2 | Complete inhibition | jnjmedicalconnect.com |

| T790M/L858R dual mutant | Melanoma Cell Lines | pEGFR (Y1173, Y1068), pAkt (S473), p38 | Significantly elevated phosphorylation | frontiersin.org |

Mechanistic Strategies to Overcome Resistance with Egfr Wt/t790m/l858r in 1

Efficacy Against EGFR T790M-Mediated Resistance in Preclinical Models

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary driver of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). d-nb.infoamegroups.org This mutation, a substitution of threonine with methionine at amino acid position 790, increases the ATP affinity of the receptor, thereby reducing the efficacy of ATP-competitive inhibitors. amegroups.orgamegroups.org Third-generation EGFR TKIs, such as osimertinib (B560133) and rociletinib (B611991), were specifically designed to overcome this resistance mechanism by irreversibly binding to the Cys797 residue in the ATP binding pocket, while showing less activity against wild-type (WT) EGFR to minimize toxicities. d-nb.infoaacrjournals.orgnih.gov

Preclinical studies have consistently demonstrated the efficacy of third-generation inhibitors against cell lines and xenograft models harboring the T790M mutation. For instance, compounds like AZD9291 (osimertinib) and CO-1686 (rociletinib) show potent activity against cell lines with both EGFR-sensitizing mutations (like L858R or exon 19 deletions) and the T790M resistance mutation. nih.govdovepress.com In vitro studies using NSCLC cell lines such as NCI-H1975 (L858R/T790M) and PC-9/GR (del19/T790M) have shown significant growth inhibition with these third-generation inhibitors. aacrjournals.orgnih.gov Specifically, CO-1686 demonstrated GI50 values between 7 and 32 nM in mutant-EGFR NSCLC cells, compared to 547 nM in A431 cells which have amplified WT EGFR. nih.gov

Similarly, in vivo studies using xenograft and transgenic mouse models have confirmed the anti-tumor activity of these compounds. nih.govaacrjournals.org Oral administration of CO-1686 resulted in significant tumor regression in xenograft models with the EGFRL858R/T790M mutation. aacrjournals.org Likewise, AZD9291 induced substantial tumor shrinkage in both EGFR drug-sensitizing and T790M-positive resistant disease models. aacrjournals.org The efficacy of GNS-1481 and GNS-1486, novel 3-pyrazolypyrimidine compounds, was superior to gefitinib (B1684475) in PC9/GR (EGFRDel19/T790M) and H1975 (EGFRL858R/T790M) tumor xenografts. aacrjournals.org This efficacy is attributed to their ability to potently inhibit signaling pathways and cellular growth in EGFRm+ and EGFRm+/T790M+ mutant cell lines with lower activity against wild-type EGFR lines. aacrjournals.org

Inhibitory Activity of Third-Generation EGFR TKIs in Preclinical Models

| Compound | Cell Line | EGFR Mutation | Efficacy Metric (e.g., IC50, GI50) | Reference |

|---|---|---|---|---|

| Osimertinib (AZD9291) | NCI-H1975 | L858R/T790M | Potent inhibition | aacrjournals.org |

| Osimertinib (AZD9291) | PC-9 (in vivo) | ex19del | Profound shrinkage | aacrjournals.org |

| Rociletinib (CO-1686) | NCI-H1975 | L858R/T790M | GI50: 7-32 nM | nih.gov |

| Rociletinib (CO-1686) | HCC827-EPR | delE746-A750/T790M | GI50: 7-32 nM | nih.gov |

| GNS-1481 | PC-9/GR | Del19/T790M | Substantial efficacy | aacrjournals.org |

| GNS-1486 | H1975 | L858R/T790M | Substantial efficacy | aacrjournals.org |

| Afatinib (B358) | Ba/F3 | L858R+T790M | Effective inhibition | oncotarget.com |

Strategies for Addressing Post-Osimertinib Resistance Mechanisms (e.g., C797S, MET amplification) through Compound Design or Combinations

Despite the success of third-generation EGFR TKIs like osimertinib, acquired resistance inevitably develops. mdpi.com Key mechanisms of resistance include on-target mutations, most notably the C797S mutation, and off-target alterations such as MET amplification. mdpi.comnih.gov The C797S mutation occurs in the ATP binding pocket at the site where irreversible inhibitors form a covalent bond, thus rendering them ineffective. amegroups.org MET amplification provides a bypass signaling pathway for tumor cell survival. nih.gov

Strategies to overcome these resistance mechanisms are a major focus of ongoing research and involve both the design of new compounds and combination therapies.

Compound Design:

Fourth-Generation EGFR TKIs: A new generation of inhibitors is being developed to target the C797S mutation. These include both ATP-competitive and allosteric inhibitors. nih.gov

Allosteric Inhibitors: Compounds like EAI045 and JBJ-04-125-02 bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. nih.govnih.gov This allows them to inhibit EGFR activity even in the presence of the C797S mutation. nih.gov EAI045, in combination with the EGFR-dimerization blocking antibody cetuximab, has shown efficacy in mouse models of lung cancer driven by L858R/T790M/C797S EGFR. nih.gov JBJ-04-125-02 has demonstrated activity as a single agent against models with L858R/T790M and L858R/T790M/C797S mutations. nih.gov

Reversible, Potent Inhibitors: Compounds like BLU-945 are being developed as potent, reversible inhibitors active against EGFR with resistance mutations like T790M and C797S, while sparing the wild-type receptor. mdpi.com

Quinazoline (B50416) Derivatives: New series of 2-aryl-4-amino substituted quinazoline derivatives have been designed to overcome L858R/T790M/C797S triple mutant drug resistance. jst.go.jp Some of these compounds have shown excellent inhibitory activities against the triple mutant kinase with high selectivity over wild-type EGFR. jst.go.jp

Combination Strategies:

Targeting C797S: The allelic context of the C797S mutation is critical. If C797S and T790M are in trans (on different alleles), a combination of first- and third-generation EGFR TKIs may be effective. frontiersin.orgnih.gov The first-generation TKI can inhibit the EGFR with the C797S mutation, while the third-generation TKI targets the T790M-mutant EGFR. frontiersin.org For the cis configuration (on the same allele), this combination is not effective. frontiersin.org In such cases, combining brigatinib (B606365) with an EGFR antibody like cetuximab has shown promise in preclinical models. frontiersin.org

Targeting MET Amplification: For resistance driven by MET amplification, a logical strategy is the dual inhibition of EGFR and MET. d-nb.info Preclinical studies have shown that combining a MET inhibitor with a third-generation EGFR TKI can overcome this resistance mechanism. d-nb.infomdpi.com

Strategies to Overcome Osimertinib Resistance

| Resistance Mechanism | Therapeutic Strategy | Example Compounds/Combinations | Rationale | Reference |

|---|---|---|---|---|

| EGFR C797S (cis) | Allosteric Inhibition + EGFR Antibody | EAI045 + Cetuximab | Allosteric inhibitor bypasses C797S; antibody blocks dimerization. | nih.gov |

| EGFR C797S (cis) | ATP-competitive Kinase Inhibitor + EGFR Antibody | Brigatinib + Cetuximab | Brigatinib competitively inhibits EGFR kinase; antibody internalizes receptor. | frontiersin.org |

| EGFR C797S (trans) | Combination of EGFR TKIs | 1st Gen TKI + 3rd Gen TKI | Each TKI targets a different EGFR mutant allele. | frontiersin.orgnih.gov |

| MET Amplification | Dual Inhibition | EGFR TKI + MET Inhibitor | Simultaneously block primary driver and bypass pathway. | d-nb.infomdpi.com |

Preclinical Evaluation of Combination Therapies Involving Egfr WT/T790M/L858R-IN-1

Preclinical studies are actively evaluating various combination therapies to enhance the efficacy of third-generation EGFR inhibitors and preempt or overcome resistance.

The rationale for combining therapies is to target multiple, independent oncogenic pathways or to overcome specific resistance mechanisms. For instance, in the case of MET-amplification-driven resistance to a third-generation EGFR TKI, the tumor becomes dependent on MET signaling for survival. d-nb.info Dual inhibition of both EGFR and MET pathways can lead to a synergistic anti-tumor effect by cutting off both the primary oncogenic driver and the escape route. d-nb.info

Similarly, for certain C797S-mediated resistance scenarios, the combination of different classes of EGFR inhibitors is based on their distinct mechanisms of action and sensitivity profiles against different EGFR mutant forms. frontiersin.org The combination of an allosteric inhibitor with an ATP-competitive inhibitor, for example, has been suggested to have potential benefits. nih.gov

To better mimic the heterogeneity of tumors and the evolution of resistance, preclinical studies are increasingly utilizing co-culture systems and multi-mutant models. These models allow for the investigation of how different clones within a tumor, harboring distinct mutations, respond to various therapeutic strategies.

Studies have shown that in heterogeneous tumors composed of cells with different EGFR variants, combination TKI therapy can effectively reduce tumor growth and prevent the emergence of resistant clones. nih.gov For example, in a model with a mix of TKI-sensitive and resistant clones, a combination of afatinib and osimertinib was shown to suppress tumor development more efficiently than monotherapy. nih.gov The sequence of administration can also be critical, with regimens starting with afatinib and then switching to osimertinib showing greater efficacy than the reverse combination in some preclinical settings. nih.gov

The development of cell lines and patient-derived xenografts (PDXs) with specific triple mutations, such as L858R/T790M/C797S, has been crucial for testing the efficacy of novel compounds and combinations designed to overcome this challenging resistance mechanism. nih.govjst.go.jp These models have been instrumental in demonstrating the potential of allosteric inhibitors combined with antibodies like cetuximab. nih.gov

Preclinical Pharmacological Characterization of Egfr Wt/t790m/l858r in 1

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Detailed in vitro ADME studies for Egfr WT/T790M/L858R-IN-1 are not available in the reviewed scientific literature.

There is no publicly available data on the metabolic stability of this compound in liver microsomes or its potential to inhibit cytochrome P450 enzymes such as CYP3A4/5.

Information regarding the permeability of this compound across cell membranes and its interaction with efflux transporters is not described in the available scientific literature.

Preliminary Pharmacokinetics in Animal Models

Comprehensive pharmacokinetic studies of this compound in preclinical animal models have not been reported in the public domain.

Data on the plasma exposure (such as Cmax and AUC) and the elimination half-life of this compound following administration in animal models are not available.

There are no published studies detailing the distribution of this compound in various tissues of preclinical species.

While comprehensive ADME and pharmacokinetic data are lacking, the primary characterization of this compound has focused on its enzymatic inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 10d) against EGFR Variants nih.gov

| Target Enzyme | IC₅₀ (µM) |

| EGFRWT | 0.097 |

| EGFRT790M | 0.280 |

| EGFRL858R | 0.051 |

This data indicates that the compound is a potent inhibitor of the wild-type, T790M mutant, and L858R mutant forms of the EGFR enzyme. nih.gov

Future Research Directions and Translational Perspectives of Egfr Wt/t790m/l858r in 1

Identification of Novel Resistance Pathways and Biomarkers in Preclinical Settings

While third-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy against tumors harboring the T790M resistance mutation, the emergence of further resistance mechanisms is inevitable. frontiersin.orgamegroups.org Preclinical research is actively focused on identifying these novel resistance pathways to inform the development of next-generation therapies.

One of the most well-documented resistance mechanisms to third-generation inhibitors like osimertinib (B560133) is the acquisition of a tertiary mutation in the EGFR gene, C797S. amegroups.orgnih.gov This mutation prevents the covalent binding of irreversible inhibitors to the C797 residue in the ATP-binding site of EGFR. amegroups.org Preclinical models have confirmed that the presence of C797S, in conjunction with the L858R and T790M mutations, confers resistance to all current irreversible EGFR TKIs. amegroups.orgnih.gov

Beyond on-target EGFR mutations, "oncogene kinase switch" systems represent another major class of resistance. nih.gov Amplification of the MET oncogene has been identified in a significant portion of TKI-resistant tumors, sometimes co-occurring with the T790M mutation. nih.gov Preclinical models have demonstrated that MET amplification can drive resistance to EGFR inhibitors. nih.govaacrjournals.org Other pathways implicated in preclinical models of resistance to EGFR TKIs include the activation of the insulin-like growth factor 1 receptor (IGF1R) and nuclear factor-κB (NF-κB) signaling pathways, although their clinical significance is still under investigation. ersnet.org

In vitro studies have also pointed towards epithelial-mesenchymal transition (EMT) as a potential resistance mechanism. nih.gov In non-small cell lung cancer (NSCLC) cells with acquired resistance to CO-1686 (rociletinib), there was no evidence of new EGFR mutations or gene amplification; instead, the resistant cells showed signs of EMT. nih.gov

Further Optimization of Egfr WT/T790M/L858R-IN-1 for Enhanced Potency and Mutant Selectivity

The development of EGFR inhibitors has been a continuous effort to enhance potency against resistance mutations while minimizing toxicity associated with wild-type (WT) EGFR inhibition. aacrjournals.orgnih.gov This has led to the evolution from first to third-generation TKIs, with each generation demonstrating improved selectivity for mutant EGFR. nih.govaacrjournals.org

Third-generation inhibitors, such as osimertinib and rociletinib (B611991) (CO-1686), were specifically designed to be more potent against T790M-mutant EGFR and less active against WT EGFR compared to earlier generations. nih.govaacrjournals.orgaacrjournals.org For example, CO-1686 is a potent inhibitor of EGFR L858R/T790M kinase and is approximately 22-fold more selective for it over WT EGFR. aacrjournals.org Similarly, other novel compounds have been developed with even greater selectivity. For instance, the compound DY3002 showed a 632-fold higher selectivity for EGFR T790M/L858R over WT EGFR. mdpi.com Another promising compound, 28f, exhibited strong inhibitory activity against EGFR L858R/T790M with over 368-fold selectivity compared to WT EGFR, which is a significant improvement over osimertinib. researchgate.netnih.gov

The table below summarizes the in vitro kinase inhibitory activities of several EGFR inhibitors, highlighting the evolution in potency and selectivity.

| Compound | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Selectivity Index (WT/L858R/T790M) |

| Erlotinib (B232) | 0.40 ± 0.03 | 98.0 ± 8.1 | ~0.004 |

| CO-1686 | 303.3 ± 84.8 | 21.5 ± 1.7 | ~14.1 |

| Osimertinib | - | - | 40.9 |

| DY3002 | 448.7 | 0.71 | 632.0 |

| 28f | 1290 | 3.5 | ~368.6 |

| GNS-1486 | - | - | Superior to osimertinib |

Data compiled from multiple sources. aacrjournals.orgaacrjournals.orgmdpi.comresearchgate.net

Future optimization efforts will likely focus on developing fourth-generation inhibitors that can overcome resistance mechanisms to third-generation agents, such as the C797S mutation. researchgate.net The strategy for these newer agents may involve non-covalent, reversible binding to the EGFR kinase, thereby circumventing the issue of the C797S mutation which prevents covalent bond formation. nih.govresearchgate.net Researchers are exploring compounds that can occupy both the ATP binding site and an allosteric site on the enzyme to achieve high potency and selectivity against triple-mutant EGFR (L858R/T790M/C797S). researchgate.net

Exploration of New Combination Regimens and Therapeutic Modalities in Preclinical Models

To combat the development of resistance and improve treatment outcomes, researchers are actively investigating combination therapies in preclinical models. These strategies aim to target multiple signaling pathways simultaneously, thereby reducing the likelihood of tumor escape.

One promising approach is the combination of EGFR TKIs with MET inhibitors. nih.govaacrjournals.org Given that MET amplification is a known mechanism of resistance to EGFR inhibitors, dual inhibition has shown efficacy in preclinical models. aacrjournals.org For example, the combination of a mutant-selective EGFR-TKI with a MET-TKI was effective against erlotinib-resistant cell lines driven by either a T790M mutation, MET amplification, or HGF overexpression. aacrjournals.org In a mouse model harboring both EGFR T790M/L858R and MET overexpression, the combination of osimertinib and the MET inhibitor crizotinib (B193316) improved survival and reduced tumor burden. nih.gov

Another avenue of exploration is the combination of EGFR TKIs with chemotherapy. spandidos-publications.com Preclinical and clinical data suggest that this combination can have synergistic antitumor effects by enhancing apoptotic signaling and preventing resistance mediated by epithelial-mesenchymal transition. spandidos-publications.com

The combination of different classes of EGFR TKIs is also being evaluated. researchgate.net For instance, a regimen starting with afatinib (B358) followed by a switch to osimertinib was shown to be more effective in suppressing tumor development in a heterogeneous tumor model than the reverse sequence. researchgate.net

Furthermore, combining EGFR inhibitors with immunotherapy is an area of active research. frontiersin.org While EGFR-mutant NSCLC has generally shown a poor response to immune checkpoint inhibitors (ICIs) alone, combining TKIs with ICIs may enhance anti-tumor immunity. frontiersin.org However, the optimal timing and sequence of this combination are still under investigation.

Finally, the combination of newer generation EGFR inhibitors with other targeted agents is being explored to overcome specific resistance mutations. For example, the combination of the compound 28f with the ACK1 inhibitor dasatinib (B193332) showed synergistic antiproliferative efficacy in cells resistant to 28f. nih.gov

The table below provides a summary of some preclinical combination strategies.

| Combination | Rationale | Preclinical Model | Key Findings |

| EGFR TKI + MET Inhibitor | Overcome MET-driven resistance | Cell lines, Mouse models | Synergistic tumor inhibition, improved survival nih.govaacrjournals.org |

| EGFR TKI + Chemotherapy | Enhance apoptosis, prevent EMT-mediated resistance | - | Synergistic antitumor effects spandidos-publications.com |

| Sequential EGFR TKIs | Suppress heterogeneous tumor growth | Heterogeneous tumor model | Afatinib followed by osimertinib was more effective researchgate.net |

| EGFR Inhibitor + ACK1 Inhibitor | Overcome acquired resistance to the EGFR inhibitor | Resistant cell lines | Synergistic antiproliferative efficacy nih.gov |

Q & A

Q. How do the T790M and L858R mutations structurally and functionally alter EGFR kinase activity?

The T790M mutation increases ATP affinity by stabilizing the hydrophobic spine and restoring ATP-binding efficiency in the L858R mutant. This reduces the "therapeutic window" for ATP-competitive inhibitors . The L858R mutation destabilizes the inactive conformation, favoring an intermediate state that enhances kinase activation. Computational studies using molecular dynamics (MD) simulations reveal that L858R rigidifies the αC-helix, while T790M stabilizes a hydrophobic cluster critical for active-state stabilization .

Methodological Recommendation :

Q. What experimental models are optimal for evaluating EGFR WT/T790M/L858R-IN-1 efficacy?

Ba/F3 cells transfected with EGFR mutants (e.g., L858R/T790M) and patient-derived xenografts (PDXs) with triple mutations (e.g., Ex19del/T790M/C797S) are robust models. For example, H1975 cells (L858R/T790M) show resistance to gefitinib (IC50 = 24.4 μM) but sensitivity to covalent inhibitors like AZ5104 (IC50 = 3.3 nM) .

Methodological Recommendation :

Q. How do reversible and irreversible EGFR inhibitors differ in overcoming T790M-mediated resistance?

Reversible inhibitors (e.g., gefitinib) fail against T790M due to restored ATP affinity, while irreversible inhibitors (e.g., osimertinib, AZ5104) form covalent bonds with C797, bypassing steric hindrance. Biochemical assays show AZ5104 inhibits L858R/T790M with IC50 <1 nM, compared to gefitinib’s IC50 >20 μM .

Methodological Recommendation :

- Perform covalent binding assays (e.g., mass spectrometry) to confirm inhibitor-target engagement.

- Use kinome-wide profiling to assess off-target effects .

Advanced Research Questions

Q. How can conflicting data on EGFR inhibitor efficacy across cell lines be resolved?

Discrepancies arise from variations in mutation zygosity, coexisting mutations (e.g., C797S), and assay conditions. For instance, H1975 cells (L858R/T790M) show resistance to gefitinib in viability assays but retain sensitivity to CL-387,785 in kinase inhibition assays .

Methodological Recommendation :

Q. What computational strategies predict mutation-specific inhibitor binding modes?

Free-energy landscape analysis via parallel tempering MD simulations identifies mutation-induced shifts in conformational equilibria. For example, L858R/T790M double mutants exhibit lower transition barriers between active and inactive states compared to WT EGFR, favoring inhibitor-resistant conformations .

Methodological Recommendation :

Q. How do epistatic interactions between T790M and L858R influence drug resistance?

The T790M mutation exerts positive epistasis on L858R by stabilizing the active conformation and enhancing ATP affinity. Kinetic studies show the L858R/T790M double mutant has a Km[ATP] of 8.4 μM, closer to WT (35.3 μM) than L858R alone (148 μM) .

Methodological Recommendation :

- Use double-mutant cycle analysis to quantify epistatic effects on kinase activity.

- Apply single-molecule FRET to monitor real-time conformational dynamics .

Data Contradiction Analysis

Q. Why do some studies report potent inhibition of L858R/T790M by covalent inhibitors, while others show limited efficacy?

Contradictions stem from differences in mutation context (e.g., C797S co-mutation) and cellular models. For example, AZD9291 (osimertinib) loses efficacy against L858R/T790M/C797S triple mutants but retains activity against T790M/C797S in Ba/F3 cells .

Resolution Strategy :

- Systematically test inhibitors across combinatorial mutation panels (e.g., Del19/T790M vs. L858R/T790M).

- Use cetuximab (anti-EGFR antibody) to disrupt dimerization in triple-mutant models .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.